molecular formula C6H3F3IN B155714 4-Iodo-2-(trifluoromethyl)pyridine CAS No. 590371-73-6

4-Iodo-2-(trifluoromethyl)pyridine

Cat. No. B155714
M. Wt: 272.99 g/mol
InChI Key: OYQSAEIWDLIZHC-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both iodine and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted pyridines, including 4-iodo-2-(trifluoromethyl)pyridine, can be achieved through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been successfully applied to 2-iodopyridines, resulting in almost quantitative yields, whereas moderate yields were obtained when starting with 3- and 4-iodopyridines or 2-bromopyridines . Additionally, halogen shuffling techniques have been employed to selectively substitute different positions on the pyridine ring, as demonstrated by the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo and subsequently 4-iodo derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods. For instance, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was investigated, leading to the formation of a complex with molecular iodine. The crystal structure of this complex was determined by X-ray diffraction, revealing the presence of linear anions and cationic moieties with an almost linear S–I+–S linker .

Chemical Reactions Analysis

4-Iodo-2-(trifluoromethyl)pyridine can participate in catalytic reactions, such as the iodolactonisation of γ,δ-unsaturated carboxylic acids, where 4-(dimethylamino)pyridine was used as a catalyst to afford various lactones under neutral conditions . Furthermore, the reactivity of pyridine derivatives with iodine has been studied, showing the formation of ionic reaction products in a polyethylene matrix, which could have implications for the development of new materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodo-2-(trifluoromethyl)pyridine are influenced by its functional groups. The iodine atom allows for further electrophilic substitutions, while the trifluoromethyl group can impart unique electronic and steric effects on the molecule. These properties are crucial for the compound's reactivity and its potential applications in organic synthesis and material science.

Scientific Research Applications

Halogen Exchange and Functionalization

  • Halogen Shuffling in Pyridines : A study demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds can be used as starting materials for further manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Synthesis and Structural Characterization

  • Synthesis of Trifluoromethyl-substituted Pyridines : This research extended a method for the preparation of trifluoromethyl-substituted benzenes to the pyridine series, converting 2-iodopyridines to 2-(trifluoromethyl)pyridines (Cottet & Schlosser, 2002).
  • Interaction of 5-Trifluoromethyl-pyridine-2-thione with Iodine : A study investigated the formation of an n–σ* complex with molecular iodine and 5-trifluoromethyl-pyridine-2-thione. This complex's crystal structure was determined by X-ray diffraction (Chernov'yants et al., 2011).

Chemical Reactions and Functionalizations

  • Metalations and Functionalizations of Iodo(trifluoromethyl)pyridines : This study explored the selective deprotonation and subsequent carboxylation of various iodo(trifluoromethyl)pyridines, including 4-iodo-2-(trifluoromethyl)pyridine (Cottet et al., 2004).
  • Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines : This research demonstrated the selective metalation and functionalization of 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine (Schlosser & Marull, 2003).

Applications in Crop Protection

  • Importance in Crop Protection : Trifluoromethyl pyridines, such as 4-Iodo-2-(trifluoromethyl)pyridine, have been incorporated into molecules with significant biological properties, including use in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

Safety And Hazards

4-Iodo-2-(trifluoromethyl)pyridine is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 4-Iodo-2-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQSAEIWDLIZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634098
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(trifluoromethyl)pyridine

CAS RN

590371-73-6
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590371-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
B Li, FC Bi, RA Buzon, M Kang, RM Oliver, JF Sagal… - Synlett, 2010 - thieme-connect.com
A practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid is described. 2-(Trifluoromethyl) pyridine was lithiated using lithium 2, 2, 6, 6-tetramethylpiperidide (LTMP) in the …
Number of citations: 2 www.thieme-connect.com
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
Although there are many conceivable ways to funtionalize, and specifically carboxylate, 2-chloro-4-(trifluoromethyl)pyridine optionally at all three vacant positions, it is more …
Number of citations: 26 www.sciencedirect.com
O Apolinar, VT Tran, N Kim, MA Schmidt, J Derosa… - ACS …, 2020 - ACS Publications
1,2-Diarylation of alkenyl sulfonamides with aryl iodides and aryl boronic esters under nickel catalysis is reported. The developed method tolerates coupling partners with disparate …
Number of citations: 34 pubs.acs.org
PX Shen, L Hu, Q Shao, K Hong… - Journal of the American …, 2018 - ACS Publications
A monoprotected aminoethyl amine chiral ligand based on an ethylenediamine backbone was developed to achieve Pd-catalyzed enantioselective C(sp 3 )–H arylation of …
Number of citations: 136 pubs.acs.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
EJ Hennessy, V Oza, A Adam, K Byth… - Journal of Medicinal …, 2015 - ACS Publications
We report here a novel series of benzimidazole sulfonamides that act as antagonists of the S1P 1 receptor, identified by exploiting an understanding of the pharmacophore of a high …
Number of citations: 25 pubs.acs.org
P Shen - 2019 - search.proquest.com
The work in this dissertation is divided into three chapters. Chapter I describes the development of new norbornene-type mediators to achieve meta-C (sp 2)− H functionalization with a …
Number of citations: 0 search.proquest.com
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org

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